molecular formula C22H21N3O2 B3745628 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone

5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone

Cat. No. B3745628
M. Wt: 359.4 g/mol
InChI Key: GWBUATSRZSVULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone, also known as PP2A inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in the regulation of cell growth and differentiation. PP2A inhibitor has been shown to have significant effects on various biological processes, including cancer cell growth, immune response, and neurodegenerative diseases.

Mechanism of Action

5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone inhibitor works by binding to the catalytic subunit of this compound, thereby inhibiting its activity. This compound plays a critical role in regulating cell growth and differentiation by dephosphorylating various proteins involved in these processes. Inhibition of this compound activity by this compound inhibitor leads to the accumulation of phosphorylated proteins, which can have significant effects on cell signaling pathways.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have significant effects on various biological processes. It has been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. This compound inhibitor has also been shown to enhance the immune response by increasing the production of cytokines and activating T cells. In addition, this compound inhibitor has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the role of this compound in various biological processes. This compound inhibitor is also relatively easy to synthesize and purify, which makes it readily available for research. However, there are also limitations to the use of this compound inhibitor. It has been shown to have off-target effects on other protein phosphatases, which can complicate the interpretation of experimental results. In addition, the use of this compound inhibitor in vivo can be challenging due to its poor pharmacokinetic properties.

Future Directions

There are several future directions for the research on 5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone inhibitor. One direction is to develop more potent and selective inhibitors of this compound that can be used in vivo. Another direction is to study the role of this compound in other biological processes, such as metabolism and aging. This compound inhibitor can also be used to identify new drug targets and to develop new therapies for various diseases. Finally, the use of this compound inhibitor in combination with other drugs can be explored to enhance their efficacy and reduce side effects.

Scientific Research Applications

5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone inhibitor has been widely used in scientific research to study the role of this compound in various biological processes. It has been shown to have significant effects on cancer cell growth, immune response, and neurodegenerative diseases. This compound inhibitor has also been used to study the mechanism of action of various drugs and to identify new drug targets.

properties

IUPAC Name

3,4-diphenyl-5-(piperidine-1-carbonyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-21-19(22(27)25-14-8-3-9-15-25)18(16-10-4-1-5-11-16)20(23-24-21)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBUATSRZSVULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C(=NNC2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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